

Application Notes and Protocols: FAK Inhibitor and Immunotherapy Combination Studies

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Compound of Interest

Compound Name: FAK inhibitor 2

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Introduction

Focal Adhesion Kinase (FAK) has emerged as a critical regulator of the tumor microenvironment (TME), playing a significant role in tumor progression, metastasis, and the suppression of anti-tumor immunity.[1][2][3] FAK is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers.[1] Its activity within cancer cells and stromal cells contributes to an immunosuppressive TME characterized by increased fibrosis, recruitment of regulatory T cells (Tregs), and reduced infiltration of cytotoxic CD8+ T cells.[2][4][5] This immunologically "cold" environment often renders tumors resistant to immune checkpoint inhibitors (ICIs).[6]

Preclinical studies have demonstrated that inhibiting FAK can reprogram the TME, making it more permissive to an anti-tumor immune response.[7][8] FAK inhibitors have been shown to decrease fibrosis, reduce the number of immunosuppressive cells, and increase the infiltration and activation of CD8+ T cells.[2][4][6][9][10] This has led to the exploration of combining FAK inhibitors with various immunotherapies, particularly immune checkpoint inhibitors, to enhance their efficacy.[3][6][11] Several clinical trials are now underway to evaluate the safety and efficacy of these combination strategies in various cancer types.[12][7][13]

These application notes provide a summary of key quantitative data from preclinical and clinical studies, detailed protocols for relevant experiments, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

Preclinical Efficacy of FAK Inhibitor and Immunotherapy Combinations

| Cancer Model | FAK Inhibitor | Immunotherapy | Key Findings | Reference |
|--|-------------------------------|---------------------------------------|--|--------------------------------------|
| Pancreatic Ductal Adenocarcinoma (KPC mouse model) | VS-4718 | anti-PD-1 + anti-CTLA-4 + Gemcitabine | Significant improvement in survival time, with some long-term survivors.[7] | Jiang et al., Nat Med 2016[4][7] |
| Squamous Cell Carcinoma (mouse model) | VS-4718 | - | Immune-mediated tumor regression, associated with decreased intratumoral Tregs and an elevated antitumor CD8+ T-cell response. [13][14][15][16] | Serreels et al., Cell 2015[15][16] |
| Hepatocellular Carcinoma (mouse model) | VS-4718 | anti-PD-1 | Combination therapy was more effective than monotherapy at suppressing tumor progression. Reduced Tregs and macrophages, increased CD8+ T cells.[2][9] | Wei et al., Front Immunol 2022[2][9] |
| Ovarian Cancer (aggressive mouse model) | Pharmacological FAK inhibitor | anti-TIGIT | Reduced tumor burden, increased immune cell | Ozmadenci et al. [10][17] |

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|---|---------|-----------|--|--|
| activation, and prolonged survival.[10][17] | | | | |
| Colorectal Cancer (MC38 syngeneic model) | VS-4718 | anti-PD-1 | Improved efficacy over anti-PD-1 monotherapy and extended survival.[9] | Wang et al., AACR Annual Meeting 2016[9] |

Clinical Trial Data: Defactinib, Pembrolizumab, and Gemcitabine in Advanced Pancreatic Cancer (NCT02546531)

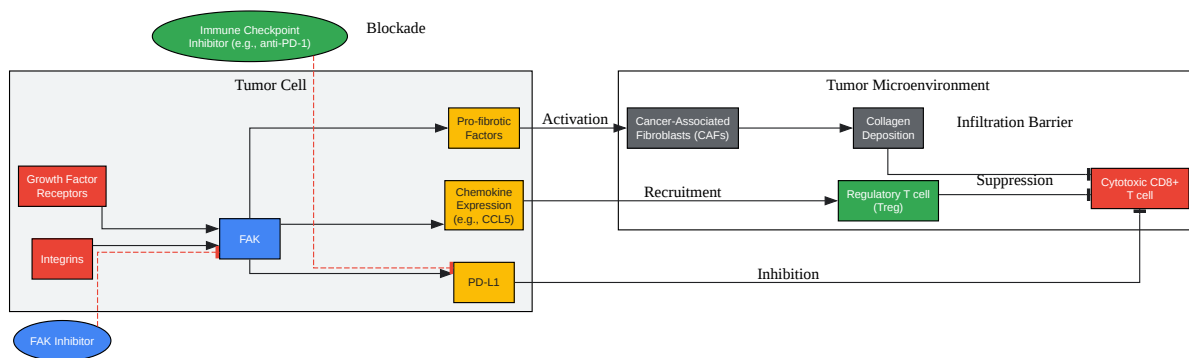
| Patient Cohort | Number of Patients | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|-----------------|--------------------|----------------------------|--|------------------------------|
| Refractory PDAC | 20 | 80% (1 PR, 15 SD) | 3.6 months | 7.8 months |
| Maintenance | 10 (evaluable) | 70% (1 PR, 6 SD) | 5.0 months | 8.3 months |

PR = Partial Response, SD = Stable Disease[6][11][18]

The combination of defactinib, pembrolizumab, and gemcitabine was found to be well-tolerated with no dose-limiting toxicities.[6][11][18] The recommended phase 2 dose (RP2D) was defactinib 400mg BID, pembrolizumab 200mg on day 1, and gemcitabine 1,000mg/m² on days 1 and 8 of a 3-week cycle.[11]

Signaling Pathways and Experimental Workflows

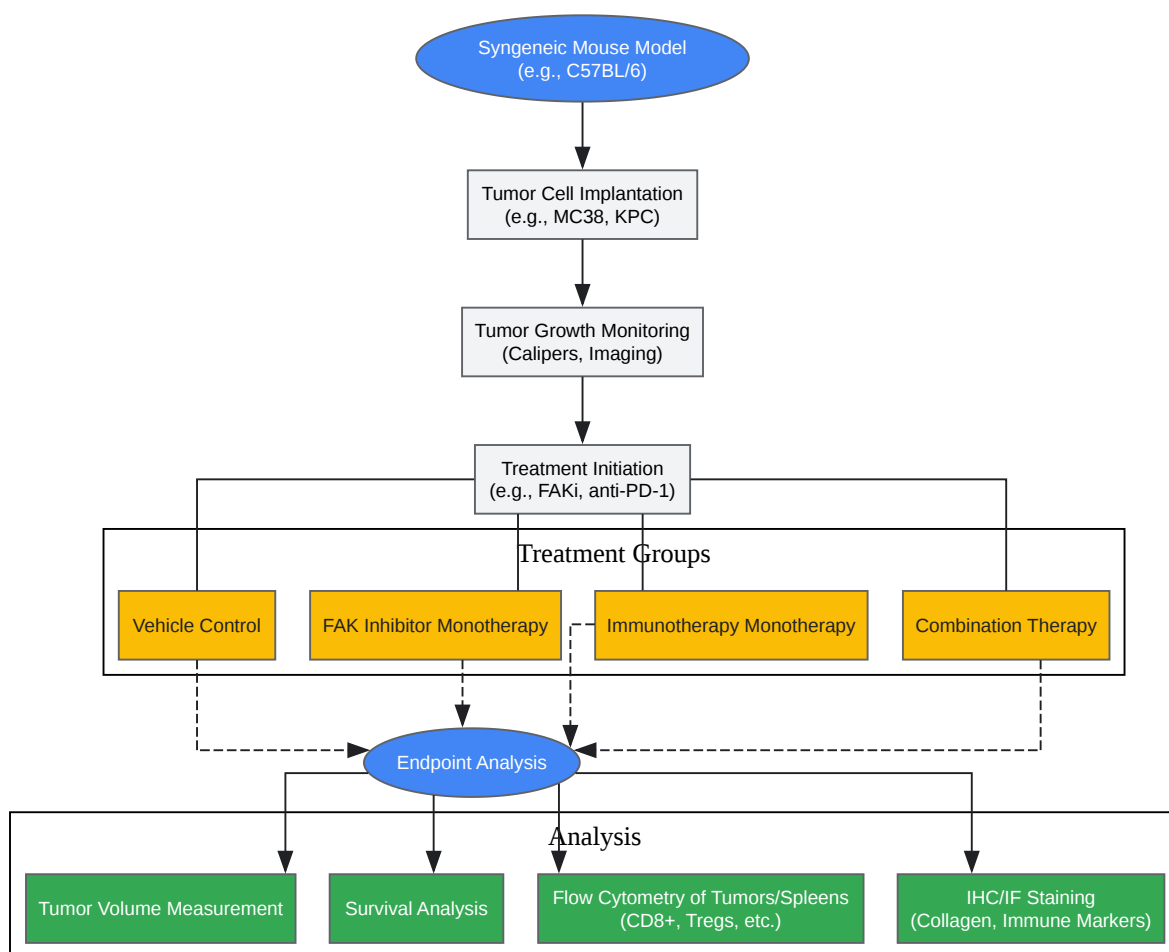
FAK Signaling in the Tumor Microenvironment



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FAK's role in creating an immunosuppressive TME.

Experimental Workflow for In Vivo Studies



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Workflow for preclinical in vivo combination studies.

Experimental Protocols

Protocol 1: In Vivo Syngeneic Mouse Model Study

Objective: To evaluate the anti-tumor efficacy of a FAK inhibitor in combination with an immune checkpoint inhibitor in a syngeneic mouse model.

Materials:

- 6-8 week old C57BL/6 mice (or other appropriate strain for the chosen cell line)
- Syngeneic tumor cells (e.g., MC38 colorectal cancer, KPC pancreatic cancer)
- FAK inhibitor (e.g., VS-4718)
- Anti-PD-1 antibody (or other checkpoint inhibitor)
- Vehicle control for FAK inhibitor (e.g., 0.5% carboxymethylcellulose/0.1% Tween 80)
- Isotype control antibody
- Sterile PBS
- Calipers for tumor measurement
- Animal housing and handling equipment

Procedure:

- Tumor Cell Implantation:
 - Culture syngeneic tumor cells to 80-90% confluency.
 - Harvest and resuspend cells in sterile PBS at a concentration of 1×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow.
 - Begin measuring tumor volume every 2-3 days using calipers once tumors are palpable.

- Tumor volume (mm^3) = $(\text{length} \times \text{width}^2) / 2$.
- Randomize mice into treatment groups when average tumor volume reaches approximately 100-150 mm^3 .
- Treatment Administration:
 - Group 1 (Vehicle Control): Administer the vehicle solution orally (e.g., by gavage) twice daily. Administer isotype control antibody intraperitoneally (i.p.) twice a week.
 - Group 2 (FAK Inhibitor Monotherapy): Administer the FAK inhibitor (e.g., VS-4718 at 50 mg/kg) orally twice daily.[\[19\]](#)[\[20\]](#)[\[21\]](#) Administer isotype control antibody i.p. twice a week.
 - Group 3 (Immunotherapy Monotherapy): Administer vehicle orally twice daily. Administer anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.
 - Group 4 (Combination Therapy): Administer the FAK inhibitor orally twice daily and the anti-PD-1 antibody i.p. twice a week.
 - Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint size.
- Endpoint Analysis:
 - Tumor Growth: Continue to measure tumor volume throughout the study. Plot tumor growth curves for each group.
 - Survival: Monitor mice for signs of distress and euthanize when tumors reach the endpoint size or if mice show signs of significant morbidity. Plot Kaplan-Meier survival curves.
 - Immunophenotyping: At the end of the study, euthanize a subset of mice from each group. Harvest tumors and spleens for single-cell suspension preparation. Perform flow cytometry to quantify immune cell populations (e.g., CD8⁺ T cells, CD4⁺ T cells, Tregs (FoxP3⁺), myeloid-derived suppressor cells (MDSCs)).
 - Immunohistochemistry/Immunofluorescence: Fix and embed a portion of the tumor tissue for sectioning. Perform IHC or IF staining for markers of interest such as collagen, CD8, and FoxP3.

Protocol 2: Immunofluorescence Staining for Collagen and Immune Cells in Tumor Tissue

Objective: To visualize and quantify fibrosis and immune cell infiltration in tumor tissue following treatment.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 μ m)
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% goat serum in PBS)
- Primary antibodies (e.g., rabbit anti-collagen I, rat anti-CD8, rabbit anti-FoxP3)
- Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-rat Alexa Fluor 594)
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 min).
 - Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min), 50% (1 x 3 min).

- Rinse with distilled water.
- Antigen Retrieval:
 - Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature in the buffer.
 - Rinse with PBS.
- Permeabilization and Blocking:
 - Incubate slides in permeabilization buffer for 10 minutes.
 - Rinse with PBS.
 - Incubate in blocking buffer for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute primary antibodies in blocking buffer to their optimal concentration.
 - Incubate slides with the primary antibody cocktail overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash slides with PBS (3 x 5 min).
 - Dilute fluorophore-conjugated secondary antibodies in blocking buffer.
 - Incubate slides with the secondary antibody cocktail for 1 hour at room temperature in the dark.
- Counterstaining and Mounting:
 - Wash slides with PBS (3 x 5 min).
 - Incubate with DAPI solution for 5 minutes.

- Wash with PBS.
- Mount coverslips using mounting medium.
- Imaging and Analysis:
 - Acquire images using a fluorescence microscope.
 - Quantify the fluorescent signal for each marker using image analysis software (e.g., ImageJ) to determine the extent of collagen deposition and the density of immune cell infiltration.

Protocol 3: In Vitro T Cell Killing Assay

Objective: To assess the ability of a FAK inhibitor to enhance T cell-mediated killing of tumor cells.

Materials:

- Tumor cell line (target cells)
- Activated CD8+ T cells (effector cells)
- FAK inhibitor
- Vehicle control (e.g., DMSO)
- Cell culture medium
- 96-well flat-bottom plates
- Cytotoxicity detection reagent (e.g., Calcein-AM for labeling target cells, or a lactate dehydrogenase (LDH) release assay kit)
- Plate reader or fluorescence microscope

Procedure:

- Target Cell Preparation:

- Seed target tumor cells into a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- The next day, treat the tumor cells with the FAK inhibitor or vehicle at various concentrations for a predetermined time (e.g., 24-48 hours).
- Effector Cell Co-culture:
 - After the pre-treatment period, remove the medium containing the FAK inhibitor/vehicle and wash the target cells with fresh medium.
 - Add activated CD8+ T cells to the wells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
- Cytotoxicity Measurement (using Calcein-AM):
 - If using a fluorescence-based live-cell dye, label the target cells with Calcein-AM before adding the effector cells.
 - Co-culture for 4-24 hours.
 - Measure the fluorescence of the remaining viable target cells using a plate reader.
 - Calculate the percentage of specific lysis: $\% \text{ Specific Lysis} = 100 \times [(\text{Fluorescence of target cells alone}) - (\text{Fluorescence of co-culture})] / (\text{Fluorescence of target cells alone})$
- Cytotoxicity Measurement (using LDH Assay):
 - Co-culture for 4-24 hours.
 - Collect the supernatant from each well.
 - Perform the LDH release assay according to the manufacturer's instructions.
 - Calculate the percentage of specific lysis based on the amount of LDH released from lysed target cells compared to control wells.
- Data Analysis:

- Plot the percentage of specific lysis against the E:T ratio for each treatment condition (vehicle vs. FAK inhibitor).
- Determine if pre-treatment with the FAK inhibitor significantly increases T cell-mediated killing of the tumor cells.

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